Isomorellic acid
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Overview
Description
Scientific Research Applications
Isomorellic acid has a wide range of scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions: Isomorellic acid can be synthesized through various chemical reactions involving the precursor compounds found in Garcinia hanburyi. The synthetic route typically involves the extraction of the resin from the plant, followed by purification and isolation of the compound using chromatographic techniques . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The resin is collected from Garcinia hanburyi by making incisions in the bark and allowing the resin to exude and solidify . The solidified resin is then processed to isolate this compound using high-performance liquid chromatography (HPLC) and other purification techniques .
Chemical Reactions Analysis
Types of Reactions: Isomorellic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized xanthone derivatives, while reduction can yield more reduced forms of the compound .
Mechanism of Action
The mechanism of action of isomorellic acid involves its interaction with cellular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells . The compound targets specific proteins and enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interfere with the mitochondrial pathway and disrupt the function of key signaling molecules .
Comparison with Similar Compounds
Isomorellic acid is structurally similar to other caged xanthones, such as:
Morellic acid (CAS 5304-71-2): Another caged xanthone with similar cytotoxic properties.
Deoxymorellin (CAS 1064-34-2): A related compound with a slightly different structure and biological activity.
Gaudichaudic acid (CAS 887923-46-8): Another xanthone derivative with distinct chemical properties.
Isomorellinol (CAS 149655-53-8): A structurally related compound with unique pharmacological properties.
Uniqueness: Its unique structure and reactivity make it a valuable compound for studying the chemical and biological properties of caged xanthones .
Properties
Molecular Formula |
C33H36O8 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(Z)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10- |
InChI Key |
COVMVPHACFXMAX-YVLHZVERSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C |
Synonyms |
morellic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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